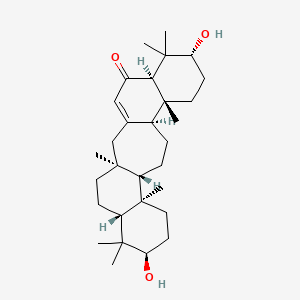![molecular formula C15H22BrNO3S B602848 [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206148-37-9](/img/structure/B602848.png)
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine is a chemical compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of a methoxyphenyl compound. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the cyclohexylethylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the brominated aromatic ring and methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: This compound features a brominated aromatic ring with a methoxy group but lacks the sulfonyl and cyclohexylethylamine moieties.
4-[(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine: Similar in structure but contains a morpholine ring instead of the cyclohexylethylamine group.
Uniqueness
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexylethylamine moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Propriétés
Numéro CAS |
1206148-37-9 |
|---|---|
Formule moléculaire |
C15H22BrNO3S |
Poids moléculaire |
376.3g/mol |
Nom IUPAC |
4-bromo-N-cyclohexyl-N-ethyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-17(12-7-5-4-6-8-12)21(18,19)13-9-10-14(16)15(11-13)20-2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
NREYZUYAPOTVIE-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)
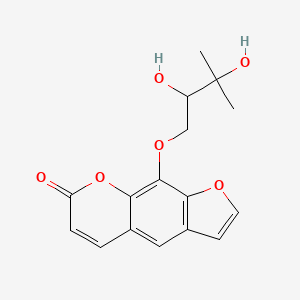
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B602771.png)
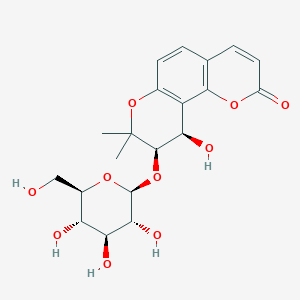

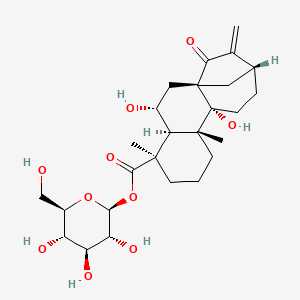
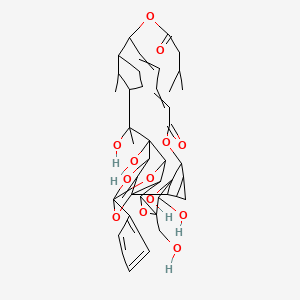

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

